molecular formula C24H27ClN2O2 B8256792 Furanyl fentanyl-13C6 (hydrochloride)

Furanyl fentanyl-13C6 (hydrochloride)

Cat. No.: B8256792
M. Wt: 416.9 g/mol
InChI Key: MKKAYRKIIKMNAP-FRJYZACLSA-N
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Preparation Methods

The synthesis of furanyl fentanyl-13C6 (hydrochloride) involves the incorporation of carbon-13 isotopes into the molecular structure of furanyl fentanyl. The synthetic route typically starts with the preparation of labeled phenethylamine, which is then reacted with furan-2-carboxylic acid chloride to form the corresponding amide. The final product is obtained as a hydrochloride salt to enhance its stability and solubility .

Industrial production methods for isotopically labeled compounds like furanyl fentanyl-13C6 (hydrochloride) require specialized facilities equipped to handle isotopic labeling and ensure high purity and consistency. The process involves rigorous quality control measures to meet international standards such as ISO/IEC 17025 and ISO 17034 .

Chemical Reactions Analysis

Furanyl fentanyl-13C6 (hydrochloride) undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the amide nitrogen or the aromatic ring.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Comparison with Similar Compounds

Furanyl fentanyl-13C6 (hydrochloride) is similar to other fentanyl analogs, such as:

The uniqueness of furanyl fentanyl-13C6 (hydrochloride) lies in its isotopic labeling, which makes it particularly useful as an internal standard in analytical applications. This labeling allows for precise quantification and differentiation from unlabeled compounds in complex biological matrices .

Properties

IUPAC Name

N-((1,2,3,4,5,6-13C6)cyclohexatrienyl)-N-[1-(2-phenylethyl)piperidin-4-yl]furan-2-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N2O2.ClH/c27-24(23-12-7-19-28-23)26(21-10-5-2-6-11-21)22-14-17-25(18-15-22)16-13-20-8-3-1-4-9-20;/h1-12,19,22H,13-18H2;1H/i2+1,5+1,6+1,10+1,11+1,21+1;
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKKAYRKIIKMNAP-FRJYZACLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N(C2=CC=CC=C2)C(=O)C3=CC=CO3)CCC4=CC=CC=C4.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCC1N([13C]2=[13CH][13CH]=[13CH][13CH]=[13CH]2)C(=O)C3=CC=CO3)CCC4=CC=CC=C4.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27ClN2O2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901036962
Record name 2-Furanyl fentanyl-13C6
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901036962
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

416.9 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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